molecular formula C6H14Cl2N4 B13463562 2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

Cat. No.: B13463562
M. Wt: 213.11 g/mol
InChI Key: NBGILXFJSSBWGW-UHFFFAOYSA-N
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Description

2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The triazole ring, a five-membered ring containing three nitrogen atoms, is a key structural component that contributes to the compound’s pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride typically involves the reaction of 1,2,4-triazole with appropriate alkylating agents. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide variety of triazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium bicarbonate (NaHCO₃), hydrogen (H₂), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological targets.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition or activation of biological pathways. This interaction can result in the modulation of cellular processes, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities

Properties

Molecular Formula

C6H14Cl2N4

Molecular Weight

213.11 g/mol

IUPAC Name

2-methyl-2-(1H-1,2,4-triazol-5-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C6H12N4.2ClH/c1-6(2,3-7)5-8-4-9-10-5;;/h4H,3,7H2,1-2H3,(H,8,9,10);2*1H

InChI Key

NBGILXFJSSBWGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=NC=NN1.Cl.Cl

Origin of Product

United States

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